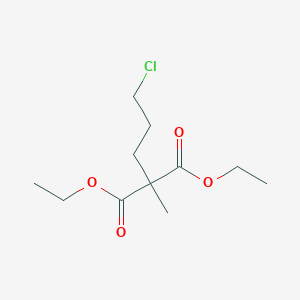
Diethyl (3-chloropropyl)(methyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-chloropropyl)(methyl)propanedioate is an organic compound that belongs to the class of malonic esters It is a derivative of diethyl malonate, where one of the hydrogen atoms on the carbon chain is replaced by a 3-chloropropyl group and another by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-chloropropyl)(methyl)propanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. This generates the enolate ion, which is a good nucleophile. The enolate ion then undergoes nucleophilic substitution with 3-chloropropyl bromide and methyl iodide to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for efficiency and yield. Large-scale reactions are conducted in reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-chloropropyl)(methyl)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropropyl group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the initial deprotonation to form the enolate ion.
3-Chloropropyl Bromide and Methyl Iodide: Alkylating agents used in the substitution reactions.
Aqueous Hydrochloric Acid: Employed in the hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Resulting from hydrolysis and decarboxylation reactions
Aplicaciones Científicas De Investigación
Diethyl (3-chloropropyl)(methyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of diethyl (3-chloropropyl)(methyl)propanedioate involves its reactivity as a malonic ester. The compound’s enolate ion can act as a nucleophile, participating in various substitution and addition reactions. The presence of the chloropropyl and methyl groups influences its reactivity and the types of products formed. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: The parent compound, which lacks the chloropropyl and methyl substitutions.
Diethyl (3-chloropropyl)malonate: Similar but without the methyl group.
Diethyl (methyl)malonate: Similar but without the chloropropyl group
Uniqueness
The combination of these substituents allows for a broader range of chemical transformations and applications in various fields .
Propiedades
Número CAS |
91355-29-2 |
|---|---|
Fórmula molecular |
C11H19ClO4 |
Peso molecular |
250.72 g/mol |
Nombre IUPAC |
diethyl 2-(3-chloropropyl)-2-methylpropanedioate |
InChI |
InChI=1S/C11H19ClO4/c1-4-15-9(13)11(3,7-6-8-12)10(14)16-5-2/h4-8H2,1-3H3 |
Clave InChI |
CYWXBKCRHQWBMH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(CCCCl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14373682.png)


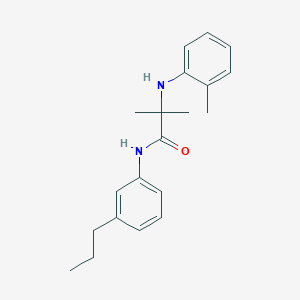
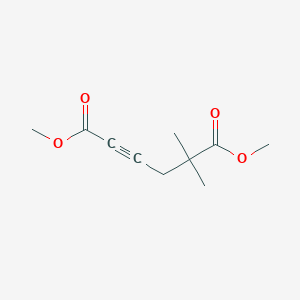
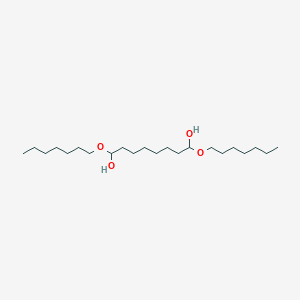
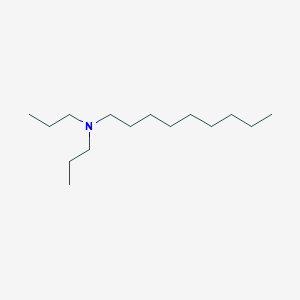
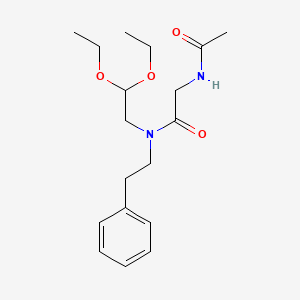



![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)
